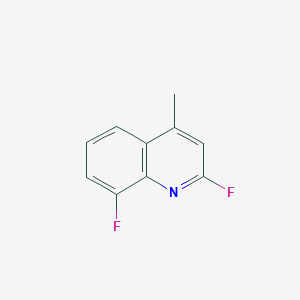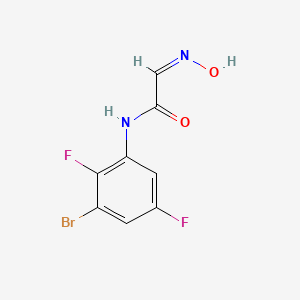
(R)-2-Bromo-1,1,1-trifluoro-3-methyl-butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Bromo-1,1,1-trifluoro-3-methyl-butane is an organobromine compound characterized by the presence of a bromine atom, three fluorine atoms, and a methyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane typically involves the bromination of 1,1,1-trifluoro-3-methyl-butane. This can be achieved through the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can also participate in elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used, often in solvents like tetrahydrofuran (THF) or ethanol (EtOH).
Major Products:
Substitution Reactions: Products include alcohols, nitriles, and amines.
Elimination Reactions: The major product is typically an alkene.
Aplicaciones Científicas De Investigación
Chemistry: ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane is utilized in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane exerts its effects is primarily through its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by inductively withdrawing electron density, making the carbon-bromine bond more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
- ®-2-Chloro-1,1,1-trifluoro-3-methyl-butane
- ®-2-Iodo-1,1,1-trifluoro-3-methyl-butane
- ®-2-Bromo-1,1,1-trifluoro-2-methyl-butane
Comparison: ®-2-Bromo-1,1,1-trifluoro-3-methyl-butane is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability compared to its chloro and iodo analogs. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s reactivity in various chemical transformations.
Propiedades
Número CAS |
1349699-90-6 |
|---|---|
Fórmula molecular |
C5H8BrF3 |
Peso molecular |
205.02 g/mol |
Nombre IUPAC |
(2R)-2-bromo-1,1,1-trifluoro-3-methylbutane |
InChI |
InChI=1S/C5H8BrF3/c1-3(2)4(6)5(7,8)9/h3-4H,1-2H3/t4-/m1/s1 |
Clave InChI |
ZOPGBRVDWFPISZ-SCSAIBSYSA-N |
SMILES isomérico |
CC(C)[C@H](C(F)(F)F)Br |
SMILES canónico |
CC(C)C(C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13904102.png)

![exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13904118.png)
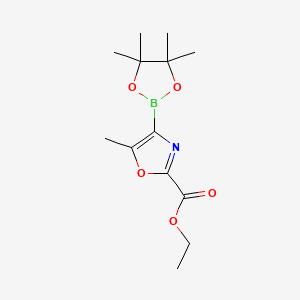
![1-[(2R,5S)-2,5-Dimethylpiperazin-1-YL]prop-2-EN-1-one 2,2,2-trifluoroacetic acid](/img/structure/B13904122.png)
![Ethyl 3-{[(5-chloropyridin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13904135.png)
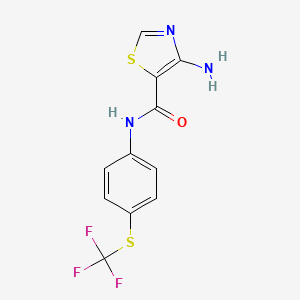
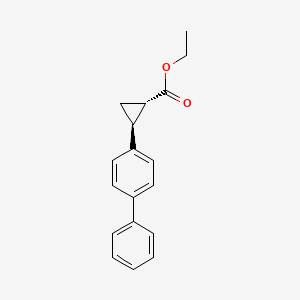
![5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine](/img/structure/B13904153.png)
